bacteriophage T4 gene 9 protein
Description
Significance of Bacteriophage T4 as a Model System for Macromolecular Assembly Research
Bacteriophage T4 has long been a favored model organism for researchers investigating the principles of macromolecular assembly. nih.gov Its relatively large and complex structure, coupled with the efficiency of its lytic life cycle, provides a robust system for genetic and biochemical dissection. youtube.comfrontiersin.org The assembly of T4 is compartmentalized into three independent pathways for the head, tail, and long tail fibers, which later converge to form the mature virion. nih.gov This modular assembly allows for the detailed study of each sub-assembly process in isolation. The wealth of knowledge accumulated from decades of T4 research has laid the groundwork for our understanding of protein-protein interactions, sequential assembly pathways, and the roles of chaperone proteins in constructing complex biological machines.
Overview of Bacteriophage T4 Tail Structure and its Role in Host Cell Infection
The tail of bacteriophage T4 is a complex and dynamic structure responsible for recognizing and attaching to a host Escherichia coli cell, penetrating the cell envelope, and injecting the viral DNA. nih.govnih.gov It consists of a contractile sheath surrounding a rigid inner tube, all of which is mounted on a hexagonal baseplate. nih.govnih.gov Six long tail fibers and six short tail fibers extend from the baseplate and act as the primary sensors for host cell surface receptors. nih.gov Upon recognition of a suitable host, a signal is transmitted through the long tail fibers to the baseplate, triggering a dramatic conformational change. This change causes the sheath to contract, driving the inner tube through the bacterial cell wall and facilitating the passage of the phage's genetic material into the host's cytoplasm.
Historical Delineation of Bacteriophage T4 Gene 9 Protein: Discovery and Initial Functional Hypotheses
The discovery and characterization of the this compound are intertwined with the broader history of T4 genetics and morphogenesis research. Early studies in the mid-20th century, pioneered by scientists like Max Delbrück, utilized genetic approaches to identify essential genes for phage replication. nih.gov Mutants with defects in specific genes were isolated and the resulting non-infectious phage particles were examined using electron microscopy.
Mutations in gene 9 were found to result in the assembly of phage particles with heads and tails, but these particles were non-infectious and often had prematurely contracted tail sheaths. This led to the initial hypothesis that the gene 9 protein was involved in the final stages of tail assembly or in the stabilization of the tail in its extended, infectious conformation. It was proposed that gp9 played a crucial role in connecting the long tail fibers to the baseplate and in the subsequent signaling cascade that initiates infection.
Centrality of this compound in the Phage T4 Life Cycle: A Foundational Research Problem
The gene 9 protein is indispensable for the infectivity of bacteriophage T4. Its central role lies in its function as a molecular switch that connects the host-sensing long tail fibers to the tail contraction machinery of the baseplate. uniprot.org Without a functional gp9, the phage cannot properly attach to a host cell and trigger the conformational changes necessary for DNA injection.
This critical function has made gp9 a foundational research problem in virology and structural biology. Understanding how gp9 receives the signal from the tail fibers, how it transmits this signal to other baseplate proteins, and how this leads to the irreversible contraction of the tail sheath are key questions that have driven research in the field. The study of gp9 provides a tractable system for investigating the principles of signal transduction in a non-cellular biological context.
Properties of this compound (gp9)
| Property | Value | Source |
| Molecular Weight (monomer) | 30.7 kDa | nih.gov |
| Number of Amino Acid Residues (monomer) | 288 | nih.gov |
| Quaternary Structure | Homotrimer | nih.gov |
| Secondary Structure Composition | 65-73% β-structure, 11-16% α-helical segments | nih.gov |
| Location | Peripheral baseplate | uniprot.org |
| Function | Connects long tail fibers to the baseplate; triggers tail contraction | uniprot.org |
Bacteriophage T4 Baseplate Proteins
The baseplate of bacteriophage T4 is a highly complex structure composed of at least 15 different proteins. The gene 9 protein is a critical component of this assembly.
| Gene Product | Function/Role in Baseplate |
| gp5 | Cell-puncturing device, part of the central hub |
| gp6 | Component of the baseplate wedges |
| gp7 | Component of the baseplate wedges |
| gp8 | Component of the baseplate wedges |
| gp9 | Connects long tail fibers, triggers contraction |
| gp10 | Component of the baseplate wedges |
| gp11 | Forms the short tail fibers |
| gp12 | Tip of the short tail fibers, involved in irreversible binding |
| gp25 | Component of the baseplate wedges |
| gp27 | Part of the central hub |
| gp48 | Platform for tail tube polymerization |
| gp53 | Component of the baseplate wedges |
| gp54 | Platform for tail tube polymerization |
Properties
CAS No. |
147258-48-8 |
|---|---|
Molecular Formula |
C24H26O9 |
Synonyms |
bacteriophage T4 gene 9 protein |
Origin of Product |
United States |
Genetic Determinants and Expression Regulation of Bacteriophage T4 Gene 9 Protein
Genomic Locus of the Bacteriophage T4 Gene 9 and Transcriptional Control Mechanisms
The bacteriophage T4 genome is a linear double-stranded DNA molecule of 168,903 base pairs, encoding approximately 300 gene products. nih.govasm.org The genes are tightly packed, and their expression is temporally regulated in a cascade-like fashion, categorized as early, middle, and late transcription. nih.gov This intricate control relies on the host's RNA polymerase, which is sequentially modified by phage-encoded proteins to recognize different promoter sequences. nih.govasm.org Transcriptional activators, a phage-specific sigma factor, and anti-sigma proteins are all part of this complex regulatory network that ensures genes are expressed precisely when their products are needed during the infection cycle. nih.gov
While the precise genomic coordinates of gene 9 are part of the larger, fully sequenced T4 genome, its expression is understood to be part of the late gene cohort, as its product is a structural component of the virion. nih.gov True late gene transcription is notably dependent on the prior replication of the phage DNA and the functional products of genes 33, 55, and 45. pnas.org Furthermore, the phage has evolved mechanisms to prevent the transcription of its late genes, including gene 9, if the phage DNA contains cytosine instead of its typical hydroxymethylcytosine, a process involving the alc gene product. pnas.org
Investigations into Post-Translational Processes and Oligomerization of Bacteriophage T4 Gene 9 Protein
Following the synthesis of the individual polypeptide chains, the this compound undergoes crucial post-translational modifications to achieve its functional state.
The functional form of gp9 is a homotrimer, composed of three identical polypeptide chains, each 288 amino acids in length. nih.gov Research involving the co-expression of full-length gp9 with a truncated mutant version (lacking the first 20 amino acids) has demonstrated the formation of heterotrimers. This finding strongly suggests that the assembly of the three chains into the final trimeric structure occurs post-translationally, after the individual polypeptide chains have been synthesized. nih.gov This trimerization is essential for its function, as it forms the structural unit that integrates into the phage baseplate. nih.gov
Characterization of Mutational Effects on this compound Synthesis and Function
Mutational analyses have been instrumental in dissecting the structure-function relationships of the gp9 protein. These studies have highlighted the importance of specific protein regions for its stability, assembly, and ultimate role in phage infectivity.
Genetic studies on bacteriophage T4 have extensively used temperature-sensitive (ts) mutations to understand the function of various genes essential for phage morphogenesis. ias.ac.in These mutations result in proteins that are functional at a permissive temperature (e.g., 27°C) but lose their function at a higher, non-permissive temperature (e.g., 42°C). ias.ac.in This conditional phenotype is often due to changes in the protein's secondary structure, leading to increased thermal instability. ias.ac.in While the literature describes the general application of generating and mapping ts mutants in T4, specific studies focusing solely on ts mutations within gene 9 are part of this broader research effort. ias.ac.inasm.org Such mutations in gene 9 would be expected to disrupt the phage assembly process at non-permissive temperatures, leading to non-infectious particles.
Suppressor (su) mutations, which occur in the host bacterium, can counteract the effects of certain phage mutations (like amber or sus mutations), allowing a functional protein to be produced. Genetic analysis of such mutants has been a powerful tool in understanding the stages of phage morphogenesis. ias.ac.in
The gp9 protein is organized into three distinct domains. nih.gov The N-terminal region is particularly crucial for maintaining a structure competent for incorporation into the baseplate. nih.gov Deletion of even a small number of N-terminal residues (up to 12) results in trimers that are unable to assemble into phage particles and cannot render them infectious. nih.gov These N-terminally truncated proteins exhibit structural changes in both the N-terminal and middle domains. nih.gov More extensive deletions, such as the removal of the first 20 amino acids, lead to profound structural alterations across all three domains of the protein. nih.gov These findings underscore the importance of the N-terminal sequence not only for the final function of gp9 but also potentially for intermediate steps in its folding and assembly pathway. nih.gov
| Deletion/Mutation Type | Effect on Gp9 Structure | Functional Outcome |
| Deletion of 1-12 N-terminal residues | Structural changes in N-terminal and middle domains. | Trimers form but fail to incorporate into baseplate; non-infectious particles. nih.gov |
| Deletion of 1-20 N-terminal residues | Profound structural changes in all three domains. nih.gov | Leads to non-functional protein. nih.gov |
| Random substitutions at residues 2, 3, 4 | Structural changes in N-terminal and middle domains. | Trimers form but fail to incorporate into baseplate; non-infectious particles. nih.gov |
Structural Biology and Conformation of Bacteriophage T4 Gene 9 Protein
High-Resolution Structural Determination of Bacteriophage T4 Gene 9 Protein
The detailed molecular architecture of the this compound has been elucidated through a combination of high-resolution structural techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM). These methods have provided invaluable insights into the protein's assembly, domain organization, and its interactions within the larger context of the viral particle. nih.gov
X-ray crystallography has been instrumental in determining the atomic-level structure of the recombinant this compound. nih.govnih.gov The crystal structure of gp9 was determined to a resolution of 2.3 Å, revealing that the protein, which consists of 288 amino acid residues, assembles as a homotrimer. nih.gov This trimeric assembly is the biologically active form of the protein. psu.edunih.gov
The initial crystallographic studies involved purifying recombinant gp9 from an Escherichia coli strain and crystallizing it using the hanging drop vapor diffusion method. nih.gov The resulting crystals belonged to the space group R32 with hexagonal cell dimensions of a = b = 86.5 Å and c = 156.2 Å, and they diffracted X-rays to at least 2.7 Å resolution. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Protein | This compound (gp9) | nih.gov |
| Resolution | 2.3 Å | nih.gov |
| Space Group | R32 | nih.gov |
| Unit Cell Dimensions | a = b = 86.5 Å | nih.gov |
| c = 156.2 Å | ||
| Oligomeric State | Homotrimer | psu.edunih.gov |
Cryo-EM studies have revealed the dramatic conformational changes the baseplate undergoes during infection, transitioning from a "dome" shape in the infectious virus to a "star" shape after host cell attachment. nih.gov These studies have shown that gp9 is located at the periphery of the hexagonal baseplate, perfectly positioned to interact with the long tail fibers. nih.gov The combination of X-ray crystallography and cryo-EM has provided a comprehensive structural model of the phage, illustrating the protein-protein interactions that regulate the conformational shifts necessary for infection. nih.gov
Delineation of Structural Domains and Their Functional Implications within this compound
The monomer of this compound is composed of three distinct structural domains, each with a specific function in the process of host recognition and infection initiation. nih.govnih.gov The modular nature of gp9 allows it to act as a crucial adapter molecule, transmitting the signal from the long tail fibers to the baseplate. psu.edu
The N-terminal domain of gp9, encompassing residues 1-60, forms an α-helical, triple coiled-coil structure. nih.gov This elongated domain is responsible for the association with the long tail fibers (LTFs). psu.edunih.gov Specifically, the N-terminal domain of the gp9 trimer interacts with the P1 domain of the gp34 trimer, which forms the proximal part of the LTF. nih.gov This connection is essential for anchoring the LTFs to the baseplate, allowing them to act as sensors for recognizing the host cell surface. psu.edu
The middle and C-terminal domains of gp9 are both β-sandwich structures. nih.govnih.gov The middle domain (residues 61-166) consists of a seven-stranded β-sandwich with a novel topology. nih.gov The C-terminal domain (residues 167-288) is an eight-stranded antiparallel β-sandwich that shares some structural resemblance to "jelly-roll" motifs found in viral capsid proteins. psu.edunih.gov These β-sandwich domains are crucial for the stable integration of gp9 into the baseplate structure. psu.edunih.gov Structural and genetic analyses have confirmed that the C-terminal domain is responsible for binding to the baseplate. psu.edunih.gov
| Domain | Residue Range | Structure | Function | Reference |
|---|---|---|---|---|
| N-terminal | 1-60 | α-helical, triple coiled-coil | Association with long tail fibers (gp34) | nih.govnih.gov |
| Middle | 61-166 | Seven-stranded β-sandwich | Baseplate binding | nih.govnih.gov |
| C-terminal | 167-288 | Eight-stranded antiparallel β-sandwich |
The gp9 protein contains flexible hinges between its domains, which are critical for its function in signal transduction. psu.edunih.gov The hinge located between the N-terminal coiled-coil domain and the middle β-sandwich domain provides the flexibility necessary for the long tail fibers to search for and bind to receptors on the host cell surface. nih.gov Upon successful binding of at least three LTFs to the host, it is proposed that a change in the conformation of gp9 is initiated. nih.gov This change, facilitated by the interdomain hinges, likely triggers the larger conformational transition of the entire baseplate from the dome to the star-shaped structure, which ultimately leads to tail contraction and the injection of the phage genome. psu.edunih.gov
Biophysical Investigations into this compound Conformation and Stability
Biophysical techniques have been instrumental in elucidating the structural and stability features of the this compound (gp9). These studies have provided a detailed understanding of its secondary structure composition and its existence as a stable oligomeric complex, both of which are fundamental to its function in the phage infection process.
Circular dichroism (CD) spectroscopy has been a key technique for analyzing the secondary structure of gp9 in solution. By measuring the differential absorption of left and right-circularly polarized light, CD spectroscopy provides an estimate of the proportions of different secondary structural elements within a protein.
Studies utilizing CD spectroscopy have revealed that the polypeptide chain of gp9 is predominantly composed of β-structures, with a smaller but significant α-helical content. The findings from these analyses are summarized in the table below.
| Secondary Structure Element | Percentage Composition |
| β-structure | 65-73% |
| α-helical segments | 11-16% |
This high β-sheet content is consistent with the structural domains identified through X-ray crystallography, which include a seven-stranded β-sandwich in the middle domain and an eight-stranded antiparallel β-sandwich in the C-terminal domain. nih.gov The α-helical portion corresponds to the N-terminal domain, which forms a triple coiled-coil. nih.gov
Investigations into the quaternary structure of gp9 have consistently shown that its biologically active form is a homotrimer. psu.edunih.gov This trimeric assembly is crucial for its function in connecting the trimeric long tail fibers to the baseplate. nih.gov Techniques such as sedimentation velocity analytical ultracentrifugation, which measures the rate at which molecules move in response to a centrifugal force, are used to determine the oligomeric state and stability of proteins in solution.
Comparative Structural Analysis of this compound with Homologous Phage Proteins
The evolution of bacteriophages has led to a diversity of related proteins across different phage species. Comparative analysis of the amino acid sequences and structures of these homologous proteins can reveal conserved functional motifs and evolutionary relationships.
In T4-like phages, the genes encoding structural proteins are generally conserved, though the degree of conservation varies among different components. Head proteins tend to be the most conserved, followed by the tail, baseplate, and tail fiber proteins. nih.gov As a component of the baseplate, gp9 exhibits a lower degree of sequence conservation compared to the highly constrained proteins of the phage capsid. nih.gov This variability is particularly noted in the externally oriented baseplate proteins, including gp9, which are involved in host recognition and attachment. nih.gov
Structural and functional similarities have been observed among several baseplate proteins of bacteriophage T4, such as gp10, gp11, and gp12, which are located at the periphery of the baseplate in proximity to gp9. nih.gov The central folding motif of the trimeric gp10 is similar to that of gp11 and the receptor-binding domain of the short tail fiber, gp12. nih.gov The sequential arrangement of their genes in the T4 genome, coupled with their structural and functional resemblances, suggests that these proteins likely evolved through gene triplication from a common ancestor. nih.gov This principle of evolution through gene duplication and diversification is a common theme in the development of complex biological structures.
While detailed high-resolution structural comparisons of gp9 with its direct homologs in a wide range of T4-like phages are not as extensively documented as for some other phage proteins, the available genomic and structural data point to a pattern of conserved core structures with divergent surface features. This allows for the adaptation of the phage to different host organisms while maintaining the fundamental machinery of the baseplate. The structural framework of gp9, with its distinct domains for interacting with the long tail fiber and the baseplate, is likely a conserved feature among its homologs, with variations concentrated in regions that may influence host specificity or interaction with other phage components.
Mechanistic Dissection of Bacteriophage T4 Gene 9 Protein in Phage Assembly and Infection Initiation
Role of Bacteriophage T4 Gene 9 Protein in Baseplate Morphogenesis and Tail Fiber Attachment
The assembly of the intricate bacteriophage T4 baseplate is a highly orchestrated process involving the sequential addition of numerous protein components. The gene 9 protein is integral to the final stages of baseplate construction, ensuring the proper attachment of the long tail fibers (LTFs), which are the primary sensors for host cell recognition.
The bacteriophage T4 baseplate is a dome-shaped structure composed of a central hub surrounded by six wedges. The assembly of these wedges is a strictly ordered process. nih.gov Following the formation of a core wedge structure, gp9 is incorporated at the periphery. researchgate.netresearchgate.net The biologically active form of gp9 is a homotrimer, with each monomer consisting of 288 amino acid residues. nih.gov The crystal structure of gp9 reveals three distinct domains: an N-terminal domain that forms a triple coiled-coil, a middle domain comprising a seven-stranded beta sandwich, and a C-terminal domain with an eight-stranded antiparallel beta sandwich structure. nih.gov
The addition of gp9 to the baseplate periphery is a crucial step that prepares the structure for the attachment of the long tail fibers. nih.govnih.gov This integration helps to stabilize the dome-shaped conformation of the baseplate prior to its interaction with the host cell. nih.gov The C-terminal domain of the gp9 trimer is responsible for its binding to the baseplate, specifically interacting with other wedge proteins. nih.govuniprot.org
The long tail fibers are the sensing apparatus of the bacteriophage, responsible for identifying and binding to specific receptors on the surface of the host bacterium. pdbj.org The connection of these fibers to the main body of the phage is exclusively mediated by the gene 9 protein. nih.govresearchgate.net The N-terminal coiled-coil domain of the gp9 trimer serves as the attachment site for the proximal end of the long tail fibers, which are themselves complex structures composed of several proteins. nih.govuniprot.org
Specifically, the N-terminal P1 domain of the gp34 protein, which forms the proximal part of the long tail fiber, binds to the gp9 trimer located on the outer ring of the baseplate. nih.govmdpi.comencyclopedia.pub This interaction is critical for the formation of a viable virion. In the absence of gp9, the long tail fibers cannot attach to the baseplate, rendering the phage non-infectious. asm.org The flexible interdomain hinges within the gp9 protein are thought to provide the necessary mobility for the long tail fibers as they search for and bind to host cell receptors. nih.gov
| Component | Function in LTF Attachment | Interacting Partner |
| gp9 N-terminal coiled-coil domain | Binds the long tail fiber | gp34 (proximal tail fiber protein) |
| gp9 C-terminal domain | Anchors gp9 to the baseplate | Other baseplate wedge proteins |
| gp34 N-terminal P1 domain | Attaches the long tail fiber to gp9 | gp9 |
This compound as a Signal Transducer in Tail Contraction and DNA Ejection
Beyond its structural role, gp9 is a key player in the dynamic process of infection initiation. Upon successful binding of the long tail fibers to the host cell surface, gp9 acts as a molecular switch, transducing this mechanical signal into a cascade of conformational changes within the baseplate that ultimately lead to tail contraction and DNA ejection.
The binding of the long tail fibers to their cognate receptors on the host cell surface, such as lipopolysaccharide (LPS) or Outer membrane porin C (OmpC), triggers a conformational change in gp9. mdpi.comencyclopedia.pub This change is transmitted from the long tail fibers through the N-terminal domain of gp9 and propagates through the protein to its C-terminal domain, which is embedded in the baseplate. nih.gov This initial conformational shift in gp9 is the trigger for a larger rearrangement of the entire baseplate structure. pdbj.org
The signal transduction through gp9 is believed to initiate the transition of the baseplate from its metastable, dome-shaped (or hexagonal) conformation to a lower-energy, star-shaped configuration. pnas.orgpdbj.orgnih.gov This large-scale structural transformation is a prerequisite for the subsequent steps of infection. researchgate.net
The bacteriophage T4 virion exists in a high-energy, metastable state, poised for infection. pnas.orgpnas.org The baseplate's dome-shaped conformation is crucial for maintaining this state and preventing the premature triggering of tail contraction. Gene 9 protein plays a significant role in this regulation. In the absence of a host cell signal, gp9 helps to stabilize the hexagonal arrangement of the baseplate and prevent the abortive firing of the tail contraction mechanism, which would render the phage inactive. asm.org
This regulatory function ensures that the powerful machinery of tail contraction and DNA ejection is only activated at the appropriate time and place – upon successful and irreversible binding to a suitable host cell. mdpi.com The interaction between gp9 and the other baseplate components maintains the structural integrity of the pre-infection state, highlighting the dual functional nature of gp9 as both a structural stabilizer and a dynamic trigger.
Dynamics of this compound Integration and Interaction within the Baseplate Complex
The integration of gp9 into the baseplate is a late event in the assembly pathway of the tail. nih.gov Six trimers of gp9 are incorporated into the baseplate, one for each of the six long tail fibers. researchgate.net Cryo-electron microscopy and X-ray crystallography have been instrumental in elucidating the precise location and interactions of gp9 within the baseplate complex. researchgate.netpdbj.org
In the dome-shaped conformation, gp9 is located at the periphery of the baseplate, in close association with other wedge proteins such as gp7, gp8, gp10, and gp11. researchgate.netresearchgate.net During the transition to the star-shaped conformation upon host cell binding, the baseplate proteins undergo a significant rearrangement, moving relative to one another as rigid bodies. pdbj.org This movement alters the interaction network within the baseplate and is the mechanical basis for initiating the contraction of the tail sheath. researchgate.net The conformational flexibility of gp9 is central to accommodating and propagating these structural changes throughout the baseplate. nih.gov
| Protein | Monomer Mass (kDa) | Oligomeric State in Solution | Number of Monomer Copies in Tail | Location and Remarks |
| gp7 | 119.2 | Monomer | 6 | Wedge |
| gp8 | 38.0 | Dimer | 12 | Wedge |
| gp9 | 31.0 | Trimer | 18 | Wedge, LTF attachment site |
| gp10 | 66.2 | Trimer | 18 | Wedge, STF attachment |
| gp11 | 23.7 | Trimer | 18 | Wedge, STF binding interface |
Advanced Methodological Approaches in Bacteriophage T4 Gene 9 Protein Research
Recombinant Expression and Purification Strategies for Functional Bacteriophage T4 Gene 9 Protein
The production of pure and functionally active g9p is a prerequisite for in-depth biochemical and structural analyses. To this end, researchers have developed and optimized various strategies for its recombinant expression and subsequent purification.
Optimization of Expression Systems for Recombinant this compound Production
The expression of recombinant T4 proteins, including those forming the head and baseplate, is commonly performed in Escherichia coli, the natural host for the phage. nih.gov This environment is advantageous as the E. coli cytoplasm is the natural site of T4 protein synthesis. nih.gov For g9p, various expression systems have been utilized to maximize yield and solubility. While massive overexpression of a single protein often necessitates the optimization of expression conditions, T4 head proteins are generally not toxic to their E. coli hosts, facilitating their expression. nih.gov
Strategies to enhance the production of soluble proteins in their native conformations have included the co-expression with molecular chaperones. nih.gov For instance, the T4 phage's own chaperone, gp31, and the E. coli trigger factor (TF) have been shown to be critical for the soluble production of other T4 structural proteins like gp23 and gpsoc, respectively. nih.gov While specific chaperone co-expression for g9p is not as extensively documented in the provided literature, the principle of optimizing expression conditions such as host strain, temperature, and induction parameters is a standard and crucial practice. nih.gov
Table 1: Optimization Parameters for Recombinant T4 Protein Expression
| Parameter | Considerations for Optimization | Rationale |
|---|---|---|
| Expression Host | Different E. coli strains (e.g., BL21(DE3), Rosetta) | To overcome issues like codon bias and to provide specific cellular environments conducive to proper protein folding. |
| Expression Vector | Promoter strength (e.g., T7, arabinose-inducible) | To control the level and timing of protein expression, preventing the formation of inclusion bodies. |
| Induction Conditions | IPTG concentration, temperature, induction time | Fine-tuning these parameters can significantly impact the yield and solubility of the recombinant protein. nih.gov |
| Co-expression | Molecular chaperones (e.g., GroEL/ES, DnaK/J, Trigger Factor) | To assist in the proper folding of the target protein and prevent aggregation. nih.gov |
Chromatographic and Biophysical Techniques for Protein Purification and Homogeneity Assessment
Following recombinant expression, a multi-step purification strategy is typically employed to isolate g9p to a high degree of homogeneity. A common approach involves an initial affinity chromatography step, often utilizing a polyhistidine-tag (His-tag) fused to the protein of interest. nih.gov This allows for a significant enrichment of the target protein from the cell lysate.
Subsequent purification steps often include size-exclusion chromatography (SEC) to separate the protein based on its hydrodynamic radius, which also serves to remove aggregates and other contaminants. nih.gov Ion-exchange chromatography can also be employed to separate proteins based on their net charge.
The homogeneity of the purified g9p is assessed using various biophysical techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to visualize the purity of the protein sample and confirm its expected molecular weight. Further characterization can be achieved through mass spectrometry to confirm the protein's identity and integrity.
Table 2: Techniques for Purification and Homogeneity Assessment of Recombinant g9p
| Technique | Purpose | Principle |
|---|---|---|
| Affinity Chromatography | Initial purification and enrichment | Exploits specific binding interactions between the protein (e.g., His-tagged) and a ligand immobilized on the chromatography resin. nih.gov |
| Size-Exclusion Chromatography | Further purification and removal of aggregates | Separates molecules based on their size as they pass through a porous gel matrix. nih.gov |
| Ion-Exchange Chromatography | Polishing step | Separates proteins based on their net surface charge. |
| SDS-PAGE | Homogeneity assessment | Separates proteins based on their molecular weight, allowing for visualization of purity. |
| Mass Spectrometry | Identity confirmation | Provides a precise measurement of the protein's mass, confirming its identity. |
In Vitro Reconstruction and Complementation Assays for this compound Functionality
To elucidate the precise role of g9p in the complex process of phage assembly, researchers have turned to in vitro systems that allow for a controlled and stepwise analysis of its function.
Utilizing Cell-Free Systems for Phage Tail Assembly Studies with this compound
Cell-free transcription-translation (TXTL) systems have emerged as powerful platforms for the bottom-up construction of complex biological entities, including infectious bacteriophage T4. nih.govresearchgate.net These systems contain all the necessary machinery for gene expression and protein synthesis, allowing for the in vitro production of phage components from their genetic information. nih.govresearchgate.net The entire 169-kbp genome of phage T4 has been successfully used to synthesize viable phages in a single test tube reaction. nih.govresearchgate.net
These cell-free systems offer a unique opportunity to study the role of individual proteins, such as g9p, in the assembly process. By selectively omitting the gene for g9p from the reaction, researchers can create a system that is deficient in this specific protein. The subsequent addition of purified recombinant g9p allows for the direct observation of its role in the assembly of the phage tail, particularly its function in connecting the long tail fibers to the baseplate. psu.edu
Quantitative Assessment of Phage Particle Formation Deficiencies Rescued by this compound Complementation
The functional activity of recombinant g9p can be quantitatively assessed through in vitro complementation assays. researchgate.net These assays utilize phage particles that are defective due to the absence of g9p. researchgate.net When these defective particles are incubated with purified, functional g9p, the protein can incorporate into the baseplate structure, thereby completing the phage particles. researchgate.net
The success of this complementation can be quantified by measuring the restoration of infectivity. This is typically done through plaque assays, where the number of infectious phage particles is determined by their ability to form plaques (zones of lysis) on a lawn of susceptible E. coli cells. The increase in the number of plaque-forming units (PFUs) following the addition of g9p provides a quantitative measure of the protein's functionality. researchgate.net
Spectroscopic and Imaging Modalities for Real-time Analysis of this compound Dynamics
Advanced imaging and spectroscopic techniques have provided unprecedented insights into the structure and dynamic conformational changes of the T4 baseplate, where g9p plays a pivotal role.
Cryo-electron microscopy (cryo-EM) has been instrumental in determining the near-atomic resolution structures of the T4 baseplate in its different conformational states. pnas.orgnih.gov These studies have revealed the intricate network of protein-protein interactions within the baseplate and have shown how g9p is positioned at the periphery of the hexagonal baseplate, where it serves as the attachment point for the long tail fibers. psu.edunih.gov
The structural data obtained from cryo-EM provides a static snapshot, but it also allows for inferences about the dynamic processes that occur during infection. The conformational changes in the baseplate, triggered by the binding of the long tail fibers to the host cell, are transmitted through the baseplate proteins, including g9p, ultimately leading to the contraction of the tail sheath and injection of the phage genome. psu.edunih.gov While direct real-time visualization of these dynamics at the single-molecule level remains a significant challenge, the combination of high-resolution structural data with genetic and biochemical analyses continues to unravel the complex role of g9p in the T4 infection process.
Single-Molecule Fluorescence Spectroscopy for Conformational Changes
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for probing conformational changes and dynamics of individual protein molecules. nih.govproquest.comukri.org This method relies on the distance-dependent transfer of energy between two fluorophores, a donor and an acceptor. By labeling specific sites on a protein with these fluorophores, changes in the distance between them, and thus conformational changes, can be monitored in real-time.
While direct smFRET studies specifically targeting the conformational changes of bacteriophage T4 gp9 have not been extensively reported in publicly available literature, the methodology holds immense potential for dissecting its function. The crystal structure of gp9 reveals a trimeric protein with three distinct domains and flexible interdomain hinges, which are thought to be crucial for transmitting the signal from the long tail fibers to the baseplate, ultimately triggering tail contraction. nih.gov
A hypothetical smFRET experiment to study gp9 conformational changes could involve labeling the N-terminal coiled-coil domain and the C-terminal baseplate-binding domain with a donor-acceptor fluorophore pair. This would allow researchers to monitor the relative movement of these domains upon interaction with components of the long tail fibers or other baseplate proteins. Such an experiment could provide quantitative data on the kinetics and extent of the conformational changes that are central to the initiation of infection.
Studies on other bacteriophage T4 proteins, such as the single-stranded DNA binding protein (gp32), have successfully employed smFRET to elucidate their binding dynamics and cooperative interactions with DNA. nih.gov These studies serve as a blueprint for how single-molecule fluorescence spectroscopy could be applied to unravel the dynamic nature of gp9 and its role as a molecular switch in the T4 infection machinery.
Atomic Force Microscopy (AFM) for Characterization of this compound Assemblies
Atomic Force Microscopy (AFM) has emerged as a valuable tool for visualizing the structure of biological macromolecules and their assemblies under near-physiological conditions. nih.govresearchgate.net This technique utilizes a sharp tip mounted on a flexible cantilever to scan the surface of a sample, generating a high-resolution topographical image.
While direct AFM imaging of isolated gp9 assemblies is not widely documented, the technique offers significant potential for characterizing the oligomeric state and interactions of this protein. High-speed AFM (HS-AFM) could be employed to visualize the dynamic process of gp9 trimerization and its assembly into the larger baseplate structure in real-time. mdpi.comyoutube.com
Furthermore, AFM-based force spectroscopy can be used to probe the mechanical properties and interaction forces of single protein molecules. nih.govyoutube.com This approach could be adapted to measure the binding forces between gp9 and its interaction partners, such as the long tail fibers or other baseplate proteins like gp10 and gp11. nih.govcapes.gov.br By functionalizing the AFM tip with one protein and a surface with its binding partner, the unbinding forces can be measured, providing insights into the strength and stability of these interactions, which are critical for the mechanical signal transduction that leads to tail contraction.
Table 1: Potential AFM Applications for Studying this compound
| AFM Technique | Application to gp9 Research | Potential Insights |
| Topographical Imaging | Visualization of purified gp9 trimers and their complexes with other baseplate proteins. | Elucidation of the stoichiometry and architecture of gp9-containing assemblies. |
| High-Speed AFM (HS-AFM) | Real-time observation of gp9 trimerization and its incorporation into the baseplate. | Understanding the dynamic pathway of baseplate assembly. |
| Force Spectroscopy | Measurement of the binding forces between gp9 and its interaction partners (e.g., long tail fibers, gp10, gp11). | Quantifying the mechanical strength of the interactions that trigger tail contraction. |
Mass Spectrometry-Based Proteomics for Post-Translational Modifications and Interaction Networks of this compound
Mass spectrometry (MS)-based proteomics has become an indispensable tool for the comprehensive analysis of protein composition, post-translational modifications (PTMs), and protein-protein interactions within complex biological systems. nih.govnih.govyoutube.compurdue.edu
The primary application of MS in studying gp9 has been in the context of identifying its interaction partners within the highly complex baseplate structure. The baseplate is composed of at least 15 different proteins, and understanding their intricate network of interactions is key to understanding its function. nih.gov Affinity purification coupled with mass spectrometry (AP-MS) is a common approach to identify protein interaction networks. nih.gov In such an experiment, a tagged version of gp9 could be used as "bait" to pull down its interacting partners from a lysate of infected cells or from an in vitro assembly reaction. The co-purified proteins would then be identified by mass spectrometry, revealing the direct and indirect interactors of gp9.
Table 2: Known and Putative Interaction Partners of this compound in the Baseplate
| Protein (Gene Product) | Function | Interaction with gp9 |
| gp10 | Forms the "pins" of the baseplate. | Structural neighbor, likely direct interactor. |
| gp11 | Connects the short tail fibers to the baseplate. | Structural neighbor, likely direct interactor. |
| gp12 | Forms the short tail fibers. | Indirect interaction via gp11. |
| gp34, gp35, gp36, gp37 | Components of the long tail fibers. | Connects to the baseplate via gp9. |
| gp48 | Part of the interface between the baseplate hub and the tail tube. | Part of the larger baseplate assembly. |
| gp53 | Joins the baseplate wedges together. | Part of the larger baseplate assembly. |
Genetic Engineering and Reverse Genetics to Probe this compound Function In Vivo
Genetic engineering and reverse genetics approaches are powerful tools for dissecting the function of specific genes and their protein products within a living organism. nih.govacs.orgnih.govconfex.comescholarship.org In bacteriophage T4, the development of CRISPR-Cas9 and CRISPR-Cas12a based genome editing techniques has revolutionized the ability to introduce precise mutations into the phage genome. nih.govacs.orgnih.govconfex.comescholarship.org This allows for the systematic investigation of the in vivo roles of proteins like gp9.
A key advantage of these modern genetic engineering tools is the ability to create specific mutations, such as point mutations, deletions, or insertions, directly in the gene of interest. For example, to probe the function of the flexible hinges in gp9, researchers could introduce mutations that either lock the hinges in a specific conformation or increase their flexibility. nih.gov The resulting mutant phages could then be analyzed for their ability to infect host cells, providing direct evidence for the role of these hinges in signal transduction.
One powerful application of this technology is to determine the essentiality of a gene. For instance, a deletion of the rnlB gene in T4 was created using CRISPR-Cas9, which demonstrated that this gene is not essential for phage infection under laboratory conditions. nih.gov A similar approach could be used to confirm the essentiality of the gene 9 and to study the effects of its absence on the assembly and function of the phage particle.
Table 3: Examples of Genetic Engineering Approaches to Study gp9 Function
| Genetic Modification | Experimental Goal | Expected Outcome/Information Gained |
| Site-directed mutagenesis of hinge regions | To investigate the role of domain flexibility in signal transduction. | Altered infectivity, providing insight into the mechanical function of gp9. |
| Deletion of the gene 9 | To confirm the essentiality of gp9 for phage viability. | Inability to produce viable phage particles, confirming its critical role. |
| Fusion of a fluorescent protein to gp9 | To visualize the localization and dynamics of gp9 during infection. | Real-time tracking of gp9 within the host cell. |
| Expression of gp9 with mutations in a specific domain | To dissect the function of individual domains (e.g., N-terminal, C-terminal). | Identification of domains critical for long tail fiber attachment or baseplate integration. |
Evolutionary and Comparative Perspectives of Bacteriophage T4 Gene 9 Protein Homologs
Phylogenetic Analysis of Gene 9 Homologs Across Myoviridae and Related Caudoviruses
Bacteriophage T4 belongs to the Myoviridae family, characterized by their complex contractile tails. nih.gov Phylogenetic analyses of gene 9 (g9) and its homologs reveal a widespread distribution across the Myoviridae and other families within the order Caudovirales, which encompasses all tailed bacteriophages. nih.govasm.org While the genomes of bacteriophages are known for their mosaic nature, resulting from extensive horizontal gene transfer, core sets of structural genes, including those for the tail and baseplate, often exhibit a more conserved evolutionary history. nih.govasm.org
The study of diverse myoviruses, including "dwarf" myoviruses with smaller genomes, further enriches our understanding of the evolutionary landscape of gp9. nih.gov These analyses indicate that a limited number of successful virion structural modules have evolved, with the T4-like structure being a prominent example. nih.gov The conservation of the baseplate architecture, where gp9 resides, across a broad spectrum of myoviruses points to a common evolutionary origin for this essential infection machinery. asm.orgnih.gov
Conservation and Divergence of Protein Sequence and Structural Motifs in Bacteriophage T4 Gene 9 Protein Family Members
The this compound is a homotrimer, with each monomer consisting of 288 amino acid residues that fold into three distinct domains. nih.govpsu.edu This trimeric structure is considered the biologically active form of the protein. nih.govpsu.edu
Structural Domains of gp9:
| Domain | Residues | Structure | Function |
| N-terminal Domain | 1-60 | Triple coiled-coil | Associates with the long tail fibers. nih.govnih.gov |
| Middle Domain | 61-166 | Seven-stranded β-sandwich | A unique topology not previously observed. nih.govnih.gov |
| C-terminal Domain | 167-288 | Eight-stranded, antiparallel β-sandwich | Resembles 'jelly-roll' viral capsid proteins and binds to the baseplate. nih.govpsu.edunih.gov |
The presence of flexible interdomain hinges is a crucial feature of gp9, allowing for the conformational changes necessary to transmit the signal from the long tail fibers to the baseplate upon host cell recognition. nih.govpsu.edu
Despite sequence variability, key structural motifs are conserved. The coiled-coil N-terminus provides an extended structure for interaction with the long tail fibers, while the β-sandwich domains provide a stable platform for its integration into the baseplate and for trimerization. nih.govnih.gov The C-terminal domain's resemblance to jelly-roll structures found in viral capsid proteins suggests a common evolutionary building block for protein-protein interactions within viral assemblies. nih.govpsu.edu
Evolutionary Adaptation of this compound to Host Recognition and Infection Mechanisms
The bacteriophage T4 infection process is a highly efficient and well-orchestrated series of events, with gp9 playing a pivotal role in its initiation. nih.gov The long tail fibers (LTFs) act as the primary sensors, reversibly binding to specific receptors on the surface of the host bacterium, Escherichia coli. nih.gov This initial binding event triggers a signal that is transmitted through the LTFs to gp9. nih.gov
The evolutionary adaptation of gp9 is evident in its ability to act as a molecular switch. Upon receiving the signal from the LTFs, gp9 undergoes a conformational change. nih.govuniprot.org This change is thought to initiate a cascade of conformational changes within the baseplate, causing it to transition from a "dome" to a "star" shape. nih.gov This structural reorganization leads to the release and irreversible binding of the short tail fibers to the host cell surface, firmly anchoring the phage. nih.gov
The sequence diversity observed in gp9 homologs across different phages is likely a direct consequence of the co-evolutionary "arms race" between phages and their bacterial hosts. researchgate.net Bacteria constantly evolve their surface receptors to evade phage infection, while phages, in turn, evolve their host recognition proteins, including the tail fibers and, by extension, the proteins they interact with, such as gp9, to overcome these defenses. nih.govresearchgate.net Mutations in genes encoding tail proteins are often the primary drivers of adaptation to new hosts. nih.gov Therefore, the regions of gp9 that interact with the long tail fibers are likely under strong selective pressure to co-evolve with these host-specificity determinants.
General Principles of Phage Tail Assembly Deduced from this compound Studies
The study of bacteriophage T4, and specifically its tail assembly, has provided fundamental principles that apply to a wide range of tailed phages. nih.govnih.gov The assembly of the T4 virion is a modular process, with the head, tail, and long tail fibers being assembled in independent pathways before being joined together. nih.gov
The assembly of the tail begins with the formation of the baseplate, a complex structure composed of proteins encoded by approximately 15 genes. psu.eduyoutube.com Gp9 is one of the peripheral baseplate proteins that is incorporated into this structure. uniprot.org The baseplate then serves as a platform for the polymerization of the tail tube and the surrounding contractile sheath. youtube.comnih.gov
Key principles of phage tail assembly illuminated by the study of gp9 and the T4 baseplate include:
Hierarchical and Sequential Assembly: The components of the phage tail are added in a specific order, with the formation of the baseplate being a critical early step.
Protein-Protein Interactions Driving Assembly: The precise assembly of the tail is governed by specific interactions between its protein components. The trimerization of gp9 and its interaction with both the long tail fibers and other baseplate proteins are prime examples. nih.govresearchgate.net
Conformational Switching as a Regulatory Mechanism: The ability of proteins like gp9 to switch between different conformations is essential not only for signaling during infection but also likely plays a role in the assembly process itself, ensuring that components are added correctly.
Modular Design and Evolution: The modular nature of phage assembly allows for the evolution of different parts of the virion, such as the tail fibers for host recognition, without disrupting the core assembly of the tail structure. asm.org This modularity is a key factor in the evolutionary success and diversity of tailed phages.
Emerging Research Frontiers and Future Directions for Bacteriophage T4 Gene 9 Protein Studies
Unraveling the Full Spectrum of Conformational States of Bacteriophage T4 Gene 9 Protein During Infection
The bacteriophage T4 baseplate undergoes a significant structural transformation upon host cell recognition, shifting from a high-energy, dome-shaped conformation to a low-energy, star-shaped state. nih.govnih.gov This transition is essential for the contraction of the tail sheath and subsequent injection of the viral genome. nih.gov At the heart of this process lies gp9, a homotrimeric protein that connects the long tail fibers to the baseplate and initiates this cascade of events. nih.govresearchgate.net
Recent advancements in cryogenic electron microscopy (cryo-EM) have provided near-atomic resolution snapshots of the baseplate in its pre- and post-infection states, revealing the intricate network of protein-protein interactions that govern this transformation. nih.govnih.gov These studies have highlighted the remarkable flexibility of gp9, particularly in its inter-domain hinges, which is presumed to be crucial for transmitting the signal from the long tail fibers to the rest of the baseplate. nih.gov
Future research is poised to move beyond these static snapshots and capture the full spectrum of gp9's conformational states as it progresses through the infection process. Time-resolved cryo-EM and other advanced imaging techniques will be instrumental in visualizing the transient intermediate structures of gp9 as it receives the signal from the tail fibers and triggers the baseplate's structural rearrangement. Understanding these dynamic motions in detail will provide a complete mechanistic picture of how this molecular machine operates.
Table 1: Conformational States of the Bacteriophage T4 Baseplate
| Conformational State | Energy Level | Overall Shape | Status |
| Pre-infection | High-energy | Dome-shaped | Poised for infection |
| Post-infection | Low-energy | Star-shaped | After DNA ejection |
Integration of Advanced Computational Modeling and Machine Learning for Predicting this compound Behavior and Interactions
The complexity of the protein-protein interactions within the T4 baseplate presents a significant challenge to experimental characterization alone. Computational approaches, particularly molecular dynamics (MD) simulations and machine learning, are emerging as powerful tools to complement experimental data and provide predictive insights into the behavior of gp9.
MD simulations can model the atomic-level movements of gp9 and its surrounding proteins over time, offering a window into the dynamic processes that are difficult to capture experimentally. nih.govrsc.org Such simulations can help to identify key residues involved in conformational changes, calculate the energetic landscapes of these transitions, and predict how mutations might affect gp9 function. While specific MD studies on gp9 are still nascent, the application of this technique to other T4 components, like the lysozyme, has demonstrated its potential. nih.gov
Furthermore, machine learning algorithms are being increasingly employed to predict protein-protein interactions (PPIs) on a large scale. unibo.itnih.gov By training on vast datasets of known interacting proteins, these models can learn to identify the sequence and structural features that mediate binding. biorxiv.orgbiorxiv.org Such approaches could be invaluable for predicting the full interactome of gp9 within the baseplate and for identifying previously unknown interaction partners. The development of protein language models, which can generate numerical representations of protein sequences, is a particularly promising avenue for improving the accuracy of these predictions. biorxiv.orgdlsu.edu.ph
Exploration of this compound as a Prototype for Engineering Biologically Inspired Nanodevices
The self-assembling properties of bacteriophage components have long been recognized as a powerful platform for nanotechnology. nih.gov The modular nature of the T4 baseplate, which is assembled from distinct protein sub-complexes, makes it an attractive model for the design of programmable nanodevices. nih.govresearchgate.netnih.gov
The gene 9 protein, with its ability to undergo a triggered conformational change, presents a particularly exciting opportunity for the development of dynamic nanosystems. The trimeric structure and the distinct functional domains of gp9 could be engineered to create novel biosensors or molecular switches. nih.govresearchgate.net For instance, the long tail fiber binding region could be modified to recognize specific target molecules, and the conformational change could be harnessed to trigger a downstream event, such as the release of a cargo or the activation of an enzyme.
The in vitro assembly of baseplate-like structures from recombinant proteins has already been demonstrated, paving the way for the creation of custom-designed nanostructures. researchgate.net By understanding the principles that govern the assembly and function of gp9, researchers can begin to design and build synthetic protein-based devices with tailored functionalities.
Broader Implications of this compound Research for Understanding Complex Supramolecular Biological Assemblies
The study of the this compound and the baseplate extends far beyond the realm of virology, offering fundamental insights into the assembly and function of complex biological machines. researchgate.netnih.gov The T4 baseplate serves as a paradigm for understanding how multiple protein components can come together to form a functional supramolecular structure with emergent properties. nih.gov
The principles of sequential and ordered assembly, driven by induced conformational changes upon protein binding, as observed in the baseplate, are likely to be applicable to a wide range of cellular processes, from the construction of the cytoskeleton to the regulation of signaling pathways. nih.gov The intricate interplay of reversible and irreversible interactions that govern baseplate assembly provides a valuable model for dissecting the energetic principles that drive the formation of stable yet dynamic biological complexes. nih.gov
Moreover, the mechanism by which a localized signal at the tail fibers is propagated and amplified through the baseplate to trigger a global conformational change holds important lessons for understanding signal transduction in other biological systems. By dissecting the molecular details of gp9's role as a trigger, we can gain a deeper appreciation for the design principles that underpin the function of complex protein assemblies throughout nature.
Q & A
Q. What is the primary role of bacteriophage T4 gene 9 protein in viral infection?
The gene 9 protein (gp9) acts as the structural trigger for tail contraction, a critical step in phage T4 infection. During host recognition, gp9 undergoes conformational changes that initiate the contraction of the tail sheath, enabling penetration of the host cell membrane and subsequent DNA ejection. This mechanism ensures efficient delivery of the viral genome into Escherichia coli .
Q. Which experimental methods are foundational for studying gp9's interaction with the T4 baseplate?
Key methodologies include:
- In vitro assembly assays : Reconstituting baseplate components (e.g., gp9, gp11, gp12) to observe sequential interactions and structural dependencies .
- Electron microscopy (EM) : Visualizing the baseplate structure before and after contraction to identify gp9's conformational role .
- Genetic knockouts : Disrupting gene 9 to observe defective tail contraction and loss of infectivity .
Q. How is gp9 integrated into the T4 tail assembly pathway?
Gp9 is incorporated during the final stages of baseplate assembly. Biochemical studies show that gp9 binds to the central hub of the baseplate, stabilizing interactions between gp11 (wedges) and gp12 (short tail fibers). This integration is essential for forming a functional "cell-puncturing device" .
Advanced Research Questions
Q. What structural insights explain gp9's role as the contraction trigger?
High-resolution structural studies (e.g., X-ray crystallography and cryo-EM) reveal that gp9 adopts a hinge-like conformation in the baseplate. Upon host receptor binding, gp9 undergoes a conformational shift that destabilizes the sheath-core interaction, releasing stored energy to drive tail contraction. Mutations in gp9’s hinge region (e.g., residue Gly153) abolish contraction, highlighting its mechanical role .
Q. How do conflicting models explain gp9's activation mechanism during infection?
Two hypotheses exist:
- Mechanical stress model : Receptor binding induces torsional strain in gp9, directly triggering contraction .
- Allosteric signaling model : Gp9 transmits signals via adjacent proteins (e.g., gp12) to initiate sheath compression . Discrepancies arise from differences in in vitro reconstitution conditions (e.g., ionic strength, temperature), which alter gp9’s activation threshold. Resolving this requires single-molecule force spectroscopy to map real-time conformational dynamics .
Q. What methodologies resolve gp9's stoichiometry and multimerization state in the baseplate?
Advanced techniques include:
- Crosslinking mass spectrometry : Identifies proximal residues between gp9 and neighboring proteins (e.g., gp11) .
- Small-angle X-ray scattering (SAXS) : Determines oligomeric states in solution, confirming gp9 functions as a monomer in pre-contraction states .
- Atomic force microscopy (AFM) : Measures force-dependent unbinding of gp9 from the baseplate .
Q. How does gp9's evolutionary conservation inform its functional indispensability?
Comparative genomics of T4-like phages reveals conserved gp9 homologs (e.g., in Aeromonas phages) with >80% sequence identity in the hinge domain. Functional complementation assays show cross-species gp9 can rescue T4Δgp9 infectivity, suggesting evolutionary pressure to retain mechanical precision in contraction .
Methodological Challenges and Solutions
Q. Why is isolating gp9 in its native conformation challenging, and how is this addressed?
Gp9 is prone to aggregation when purified alone due to exposed hydrophobic regions. Solutions include:
- Co-expression with chaperones : GroEL/ES improves solubility during recombinant production .
- Native extraction : Co-purifying gp9 with baseplate fragments (e.g., gp11-gp12 complexes) preserves structural integrity .
Q. How do researchers distinguish gp9’s role from other contraction-associated proteins (e.g., gp18)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
